2-Pyridylethylmercaptan

Beschreibung

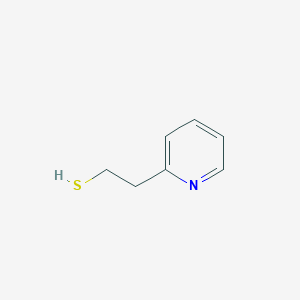

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyridin-2-ylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c9-6-4-7-3-1-2-5-8-7/h1-3,5,9H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUDGWVAKJCALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174387 | |

| Record name | 2-Mercaptoethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-28-2 | |

| Record name | 2-Pyridineethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptoethylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptoethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2044-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Pyridylethylmercaptan: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pyridylethylmercaptan, a versatile thiol compound with significant applications in protein chemistry. This document details its chemical identity, synthesis, and established experimental protocols, with a focus on its utility in the quantitative analysis of post-translationally modified proteins.

Core Compound Information

| Property | Value |

| Chemical Name | 2-(2-Mercaptoethyl)pyridine |

| Synonyms | This compound, 2-(2-Thioethyl)pyridine, 2-Pyridin-2-ylethanethiol |

| CAS Number | 2044-28-2 |

| Molecular Formula | C₇H₉NS |

| Molecular Weight | 139.22 g/mol |

| Structure |  |

Synthesis of Pyridine-Thiol Derivatives

The synthesis of mercaptopyridine compounds, including isomers and related structures of this compound, is well-established. A common method for the preparation of the parent compound, 2-mercaptopyridine, involves the reaction of 2-chloropyridine with a sulfur source like thiourea in an alcoholic solvent, followed by alkaline hydrolysis and subsequent acidification.

General Experimental Protocol for 2-Mercaptopyridine Synthesis:

-

Reaction Setup: 2-chloropyridine and thiourea are dissolved in ethanol.

-

Reflux: The mixture is heated under reflux for approximately 2-3 hours.

-

Solvent Removal: The ethanol is removed under reduced pressure.

-

Hydrolysis: A strong aqueous alkali solution (e.g., 15-20 wt% NaOH or KOH) is added to the residue, and the pH is adjusted to 8.0-9.0. The mixture is stirred at room temperature.

-

Extraction: Unreacted 2-chloropyridine is removed by extraction with ethyl acetate.

-

Acidification: The aqueous layer is placed under an inert atmosphere (e.g., nitrogen or argon), and the pH is adjusted to 6.0-6.5 with aqueous hydrochloric acid.

-

Isolation: The resulting precipitate, 2-mercaptopyridine, is collected by suction filtration, washed with water, and dried to a constant weight.[1]

Application in the Determination of Dehydroalanine Residues

A primary application of this compound is in the quantitative analysis of dehydroalanine (Dha) residues in proteins and peptides.[2] Dehydroalanine is a post-translational modification that can be formed from cysteine or serine residues and is implicated in protein cross-linking and aggregation.[3]

The methodology relies on the specific reaction of the thiol group of this compound with the double bond of the dehydroalanine residue under alkaline conditions. This reaction forms a stable thioether linkage, converting the dehydroalanine into S-(2-pyridylethyl)-cysteine. This derivative is stable to acid hydrolysis and can be quantified using standard amino acid analysis techniques.

Reaction Mechanism

The reaction proceeds via a nucleophilic Michael addition of the thiolate anion of this compound to the α,β-unsaturated carbonyl system of the dehydroalanine residue.

Caption: Reaction of this compound with a dehydroalanine residue.

Experimental Protocol: Determination of Dehydroalanine

The following is a detailed protocol for the determination of dehydroalanine residues in proteins, adapted from established methodologies.

Materials:

-

Protein or peptide sample

-

This compound

-

Borate buffer (e.g., 0.1 M, pH 9.5)

-

6 M Hydrochloric acid

-

Amino acid analyzer or HPLC system for amino acid analysis

Procedure:

-

Sample Preparation: Dissolve the protein or peptide sample in the borate buffer.

-

Reaction with this compound: Add an excess of this compound to the sample solution. The reaction is typically carried out at room temperature for a defined period, which may require optimization depending on the protein.

-

Acid Hydrolysis: After the reaction is complete, the modified protein is subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.

-

Quantification: The resulting amino acid mixture is analyzed using an amino acid analyzer or a suitable HPLC method. The amount of S-(2-pyridylethyl)-cysteine is quantified, which directly corresponds to the initial amount of dehydroalanine in the protein.

Quantitative Data:

Studies have shown that this method can achieve high conversion rates, typically in the range of 96-99% for simple dehydroalanine derivatives.[2] Importantly, common amino acids such as serine and cysteine/cystine do not interfere with this analytical procedure.[2]

Biological Signaling Pathways

Currently, there is a lack of specific information in the scientific literature directly implicating this compound in the modulation of biological signaling pathways. While the broader class of pyridine derivatives has been extensively studied in the context of drug development and has been shown to interact with various biological targets, the direct role of this specific mercaptan in cellular signaling remains an area for future investigation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[4][6] Wash hands thoroughly after handling.[4][6]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][6]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Conclusion

This compound is a valuable chemical tool, particularly for the quantitative analysis of the post-translational modification dehydroalanine in proteins. Its specific reactivity and the stability of the resulting product make it a reliable reagent for researchers in proteomics and protein chemistry. While its direct involvement in biological signaling is not yet established, its utility in understanding protein structure and modification is clear. Further research may uncover new applications for this versatile pyridine derivative.

References

- 1. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 2. Determination of dehydroalanine residues in proteins and peptides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dehydroalanine and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kishida.co.jp [kishida.co.jp]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis and Purification of 2-Pyridylethylmercaptan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying 2-pyridylethylmercaptan (also known as 2-(2-thioethyl)pyridine), a versatile building block in pharmaceutical and chemical research. This document details experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the chemical processes involved.

Synthesis of this compound

Two principal synthetic routes are commonly employed for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Method 1: Nucleophilic Addition to 2-Vinylpyridine

This is the most direct approach, involving the addition of a sulfur nucleophile across the vinyl group of 2-vinylpyridine. The reaction with sodium hydrosulfide is a common and effective variation.

Reaction Scheme:

Where Py represents the 2-pyridyl group.

A previously described method involving the high-temperature reaction of 2-vinylpyridine with hydrogen sulfide over a ferrous sulfide-alumina catalyst was aimed at producing thieno[3,2-b]pyridine and resulted in a very low yield (1.6%) of this compound.[1] A more controlled nucleophilic addition using a sulfide salt is therefore recommended for the synthesis of the target mercaptan.

Method 2: Nucleophilic Substitution on a 2-(2-Haloethyl)pyridine

An alternative strategy involves the reaction of a 2-(2-haloethyl)pyridine, typically the chloro- or bromo- derivative, with a sulfur nucleophile such as thiourea, followed by hydrolysis of the resulting isothiouronium salt. This method is analogous to the well-established synthesis of thiols from alkyl halides. A similar approach is used for the synthesis of 2-mercaptopyridine from 2-chloropyridine and thiourea.[2][3][4]

Reaction Scheme:

-

Cl-CH2-CH2-Py + S=C(NH2)2 -----> [Py-CH2-CH2-S-C(=NH2+)NH2]Cl-

-

[Py-CH2-CH2-S-C(=NH2+)NH2]Cl- + 2 NaOH -----> HS-CH2-CH2-Py + H2N-CN + NaCl + 2 H2O

Experimental Protocols

The following are detailed experimental protocols for the synthesis and purification of this compound.

Synthesis Protocol: Method 1 (from 2-Vinylpyridine)

Materials:

-

2-Vinylpyridine

-

Sodium hydrosulfide (NaSH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether or Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve sodium hydrosulfide (1.1 eq.) in ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-vinylpyridine (1.0 eq.) to the stirred solution under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocols

This technique is effective for separating the basic this compound from non-basic impurities.

Procedure:

-

Dissolve the crude product in an organic solvent such as diethyl ether.

-

Extract the organic solution with 1 M hydrochloric acid. The basic product will move to the aqueous layer as its hydrochloride salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove any remaining non-basic impurities.

-

Carefully basify the aqueous layer with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the now basic aqueous layer with diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Given its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method for purifying larger quantities of this compound.

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask.

-

Gradually reduce the pressure to approximately 0.2 mmHg.

-

Heat the distillation flask. The product is expected to distill at around 48 °C at 0.18 mmHg.

-

Collect the fraction that distills at the expected temperature and pressure.

For small-scale purification and separation from closely related impurities, column chromatography can be employed.

Procedure:

-

Prepare a silica gel column using a suitable non-polar solvent like hexane.

-

Dissolve the crude product in a minimum amount of the eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the mobile phase should be gradually increased.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure. For pyridine derivatives, peak tailing can sometimes be an issue on silica gel due to interactions with acidic silanol groups. Adding a small amount of a competing base like triethylamine to the eluent can help mitigate this.

Quantitative Data

Currently, there is a lack of specific published data on the yields and purity for the direct synthesis of this compound via the proposed methods. However, based on analogous reactions, the following table provides estimated and target values.

| Parameter | Method 1 (from 2-Vinylpyridine) | Method 2 (from 2-(2-Haloethyl)pyridine) |

| Typical Yield | 60-80% (estimated) | 50-70% (estimated) |

| Purity (after purification) | >95% | >95% |

| Reaction Time | 12-24 hours | 4-8 hours (for both steps) |

| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |

Visualizations

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis workflow for this compound from 2-vinylpyridine.

Caption: General purification workflow for this compound.

References

- 1. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 4. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

Solubility Profile of 2-Pyridylethylmercaptan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridylethylmercaptan, also known as 2-(2-pyridyl)ethanethiol, is a sulfur-containing organic compound with applications in chemical synthesis and analysis. A thorough understanding of its solubility characteristics in various solvents is crucial for its effective use in laboratory and industrial settings, including for reaction chemistry, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound, outlines a general experimental protocol for solubility determination, and presents a logical workflow for this procedure.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature. The principle of "like dissolves like" is a useful preliminary guide; the polar pyridine ring and the thiol group of this compound suggest a degree of solubility in polar solvents.

Quantitative Solubility Data

| Solvent | This compound | 3-Pyridineethanethiol | 2-Pyridinemethanethiol |

| Chloroform | Soluble[1][2] | Soluble[3] | - |

| Ethanol | - | Soluble[3] | Soluble[4] |

| Dimethylformamide (DMF) | - | Soluble[3] | - |

| Water | Likely poorly soluble | - | - |

| Basic Aqueous Solutions | Likely soluble | - | - |

*Based on general solubility properties of mercaptans, which are typically insoluble in water but dissolve in basic solutions to form salts.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent, followed by quantification of the dissolved solute.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a precise aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent. The results are typically expressed in units such as mg/mL or g/100 mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 2-Pyridylethylmercaptan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for 2-Pyridylethylmercaptan (also known as 2-(2-Pyridyl)ethanethiol), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C7H9NS | [1] |

| Molecular Weight | 139.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Odor | Pungent sulfurous aroma | [2] |

| Boiling Point | 57.00 to 58.00 °C @ 0.60 mm Hg | [2] |

| Melting Point | 30 - 32 °C (86 - 90 °F) | [3] |

| Water Solubility | 50 g/L (20°C) | [4] |

| Autoignition Temperature | 480 °C / 896 °F | [4] |

Toxicological Data

Understanding the toxicity of a chemical is fundamental to assessing its risk. The available acute toxicity data for related compounds is presented below.

| Test Type | Route of Exposure | Species | Dose | Reference |

| LD50 | Oral | Quail | 421 mg/kg | [3] |

| LD50 | Oral | Mouse | 600 mg/kg | [5] |

| LD50 | Intraperitoneal | Mouse | 500 mg/kg | [5] |

| LD50 | Intraperitoneal | Mouse | 250 mg/kg | [6] |

| LD50 | Intravenous | Mouse | 250 mg/kg | [6] |

Note: Some data pertains to the related compound 2-Mercaptopyridine.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are summarized below.

| Hazard Class | Category | |

| Flammable liquids | Category 2 or 3 | [7][8] |

| Acute toxicity (Oral) | Category 3 or 4 | [3][8] |

| Acute toxicity (Dermal) | Category 2 or 4 | [8] |

| Acute toxicity (Inhalation) | Category 2 or 4 | [8] |

| Skin corrosion/irritation | Category 1 or 2 | [3][4][8] |

| Serious eye damage/eye irritation | Category 1 or 2A | [3][4][8] |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | [3][4] |

| Carcinogenicity | Category 2 | [8] |

| Reproductive toxicity | Category 2 | [8] |

Hazard Statements:

-

H226: Flammable liquid and vapour.

-

H301/H302: Toxic or harmful if swallowed.[3]

-

H310: Fatal in contact with skin.

-

H330: Fatal if inhaled.

Handling Precautions and Experimental Workflow

Strict adherence to safety protocols is mandatory when working with this compound. The following diagram illustrates the recommended handling workflow.

Caption: General Handling Workflow for this compound.

Key Handling Precautions:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[7]

-

Avoid breathing mist or vapors.[7]

-

Wash skin thoroughly after handling.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7][8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

-

Take precautionary measures against static discharge.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[10] Remove and wash contaminated clothing before reuse.[10] |

| Respiratory Protection | If vapors or aerosols are generated, a respirator is required.[7] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[10] |

First-Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Oxygen may be administered if necessary. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water or shower.[7] Consult a physician.[7] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[9] Remove contact lenses if present and easy to do.[8] Call an ophthalmologist.[7] |

| Ingestion | Immediately make the victim drink water (two glasses at most).[7] Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[8] |

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or appropriate foam.[10]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[11] Containers may explode when heated.[11] Thermal decomposition can lead to the release of irritating gases and vapors.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from the following materials.

Caption: Incompatible Materials with this compound.

Accidental Release Measures

In the event of a spill:

-

Ensure adequate ventilation.[9]

-

Evacuate personnel from the danger area.[7]

-

Wear appropriate personal protective equipment.[9]

-

Keep away from heat and sources of ignition.[7]

-

For small spills, sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal.[10]

-

Avoid generating dust or vapors.[10]

-

Prevent the substance from entering drains.[9]

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the manufacturer before handling this chemical.

References

- 1. 2-Pyridineethanethiol | C7H9NS | CID 150963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pyridinemethanethiol | C6H7NS | CID 256071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.cn]

- 5. RTECS NUMBER-UT4676000-Chemical Toxicity Database [drugfuture.com]

- 6. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. kishida.co.jp [kishida.co.jp]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Nomenclature of 2-(2-mercaptoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and alternative nomenclature for the chemical compound 2-(2-mercaptoethyl)pyridine. A clear understanding of the various names used to identify this compound is essential for accurate literature searches, unambiguous communication in research and development, and proper chemical inventory management.

Chemical Identity

The compound in focus is a pyridine derivative with a mercaptoethyl substituent at the second position of the pyridine ring. Its unambiguous identification is crucial for scientific and commercial purposes.

Tabulated Synonyms and Identifiers

The following tables summarize the various names and identifiers associated with 2-(2-mercaptoethyl)pyridine, providing a quick reference for researchers.

Table 1: Common and Systematic Names

| Name Type | Name |

| IUPAC Name | 2-(pyridin-2-yl)ethanethiol[1] |

| Common Name | 2-Mercaptoethylpyridine[1] |

| Alternative Name | 2-Pyridineethanethiol[1] |

| Alternative Name | 2-(2-Pyridyl)ethanethiol[1] |

| Alternative Name | 2-(Pyridin-2-yl)ethane-1-thiol[1][2] |

| Abbreviation | 2-PEM[1] |

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| CAS Number | 2044-28-2[1] |

| PubChem CID | 150963[1] |

| DSSTox Substance ID | DTXSID10174387[1] |

| EC Number | 806-242-0[1] |

| Beilstein Registry Number | 111206[1] |

Nomenclature Relationships

The relationship between the different naming conventions can be visualized to understand their hierarchy and context. The IUPAC name provides the systematic and universally accepted identifier, while other names are more commonly used in literature and commercial catalogs.

Caption: Hierarchical relationship of synonyms for 2-(2-mercaptoethyl)pyridine.

Distinction from Related Compounds

It is critical to distinguish 2-(2-mercaptoethyl)pyridine from structurally similar compounds that may have different chemical properties and applications.

Table 3: Structurally Related but Distinct Compounds

| Compound Name | CAS Number | Key Structural Difference |

| 2-Mercaptopyridine | 2637-34-5[3] | The mercapto group is directly attached to the pyridine ring.[3] |

| 2-(Ethylthio)pyridine | 19006-76-9[4] | The sulfur atom is part of an ethylthio group, not a terminal thiol.[4] |

| 2-Pyridinemethanethiol | 2044-73-7[5] | There is a single carbon (methylene group) between the pyridine ring and the thiol.[5] |

| 3-Pyridineethanethiol | Not specified | The mercaptoethyl group is at the 3-position of the pyridine ring.[6] |

| 4-(2-Thioethyl)pyridine | Not specified | The mercaptoethyl group is at the 4-position of the pyridine ring.[7] |

This guide serves as a foundational reference for the accurate identification and communication regarding 2-(2-mercaptoethyl)pyridine. For experimental protocols and detailed physicochemical data, researchers are encouraged to consult the primary literature and chemical databases using the identifiers provided herein.

References

- 1. 2-Pyridineethanethiol | C7H9NS | CID 150963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Mercaptopyridine | C5H5NS | CID 2723698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine, 2-(ethylthio)- | C7H9NS | CID 412543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pyridinemethanethiol | C6H7NS | CID 256071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

Theoretical Framework for the Molecular Structure of 2-Pyridylethylmercaptan: An In-depth Guide

Introduction

2-Pyridylethylmercaptan is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its three-dimensional structure, conformational preferences, and electronic properties is crucial for elucidating its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry offer powerful tools to investigate these aspects at a molecular level. This guide outlines the standard computational protocols and expected outcomes from a theoretical study of this compound, based on the findings from its phenyl analogue.

Computational Methodologies

A thorough theoretical investigation of a flexible molecule like this compound involves a multi-step computational approach to identify stable conformers and characterize the potential energy surface.

Conformational Search and Optimization

The initial step is to perform a comprehensive search for all possible conformers. This is typically achieved through relaxed potential energy surface scans by systematically rotating the single bonds. For this compound, the key dihedral angles would be C(pyridyl)-Cα-Cβ-S and Cα-Cβ-S-H.

Subsequent geometry optimizations of the identified minima are then carried out using more accurate quantum mechanical methods.

Quantum Chemical Calculations

To obtain reliable structural and energetic information, a combination of Density Functional Theory (DFT) and ab initio methods is recommended.[1]

-

Density Functional Theory (DFT): Methods like B3LYP and B2PLYP, augmented with dispersion corrections (e.g., -D3), are well-suited for capturing both the electronic structure and weak intramolecular interactions.[1]

-

Ab Initio Methods: Møller-Plesset perturbation theory (MP2) provides a higher level of theory for refining energies and benchmarking DFT results.[1]

-

Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are commonly employed to provide a good balance between accuracy and computational cost.

The experimental workflow for a computational study is outlined below:

Caption: A typical workflow for theoretical molecular structure analysis.

Predicted Conformational Landscape

Based on the study of 2-phenylethanethiol, this compound is expected to have several stable conformers. The relative stability of these conformers is determined by a delicate balance of steric effects and weak intramolecular interactions, such as hydrogen bonds. In 2-phenylethanethiol, the global minimum is a skew conformation stabilized by an S-H···π interaction.[1] A similar interaction may exist in one of the conformers of this compound, though the nitrogen atom in the pyridine ring introduces the possibility of S-H···N interactions as well.

The five most stable predicted conformers for 2-phenylethanethiol are presented below. A similar conformational landscape can be anticipated for this compound.

Caption: Relative energies of the most stable 2-phenylethanethiol conformers.

Tabulated Data

The following tables summarize the kind of quantitative data that would be generated from a theoretical study of this compound, using the data for 2-phenylethanethiol as a template.

Table 1: Predicted Relative Energies of Conformers

| Conformer | B3LYP-D3 (kJ/mol) | B2PLYP-D3 (kJ/mol) | MP2 (kJ/mol) |

| Ggπ | 0.00 | 0.00 | 0.00 |

| Ag | 2.51 | 2.63 | 2.45 |

| Gg | 3.54 | 3.67 | 3.32 |

| Aa | 4.01 | 4.15 | 3.89 |

| Ga | 5.03 | 5.21 | 4.87 |

Energies are relative to the global minimum and include zero-point energy corrections.

Table 2: Key Structural Parameters for the Global Minimum (Ggπ Conformer)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| Cα-Cβ | 1.52 | ||

| Cβ-S | 1.85 | ||

| S-H | 1.35 | ||

| Cα-Cβ-S | 110.5 | ||

| Cβ-S-H | 96.3 | ||

| Cipso-Cα-Cβ-S | 65.2 | ||

| Cα-Cβ-S-H | 61.8 |

Conclusion and Future Directions

While direct theoretical studies on this compound are currently lacking, the methodologies and findings from the closely related 2-phenylethanethiol provide a solid foundation for future investigations. A comprehensive computational study of this compound would involve a detailed conformational analysis, optimization of geometries using DFT and ab initio methods, and calculation of vibrational frequencies and other molecular properties. Such a study would provide invaluable insights into the structure-property relationships of this molecule, aiding in its application in drug design and materials science. It is recommended that future work focuses on elucidating the potential for intramolecular hydrogen bonding involving the pyridine nitrogen and comparing the conformational landscape with its phenyl analogue to understand the electronic effects of the heteroaromatic ring.

References

The Genesis and Evolution of 2-Pyridinethiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of 2-pyridinethiol and its derivatives from a laboratory curiosity to a cornerstone in medicinal and materials science is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed experimental protocols, and quantitative biological data.

Discovery and Early History

The story of 2-pyridinethiol begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The parent compound, 2-mercaptopyridine, was first synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide.[1] This initial method, while groundbreaking, paved the way for more convenient and efficient synthetic routes that would follow.

A significant milestone in the practical application of this class of compounds was the discovery and use of zinc pyrithione in the 1930s.[2] Although its preparation was not formally disclosed until a British patent was issued in 1955, its early use as an antifungal and antibacterial agent marked the beginning of the journey of 2-pyridinethiol derivatives into commercial and therapeutic applications.[2]

The inherent reactivity of the thiol group and the electronic properties of the pyridine ring made 2-pyridinethiol a versatile building block in organic synthesis. It exists in a tautomeric equilibrium with its thione form, 2(1H)-pyridinethione, a characteristic that influences its reactivity and has been a subject of study.[1]

Evolution of Synthetic Methodologies

The initial synthesis of 2-mercaptopyridine has been refined over the decades to improve yield, safety, and substrate scope. The evolution of these synthetic methods reflects the broader advancements in organic chemistry.

From Halopyridines

The most common approach to the synthesis of 2-pyridinethiol and its derivatives involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring with a sulfur nucleophile.

A more convenient and widely used method involves the reaction of 2-chloropyridine with thiourea in ethanol, followed by treatment with a strong base.[1][3] This two-step, one-pot procedure offers good yields and is amenable to a wider range of substrates.

Ring Formation Strategies

More recent synthetic strategies have focused on constructing the pyridinethione ring from acyclic precursors. One such method involves the condensation of α,β-unsaturated ketones, malononitrile, and a thiol under microwave irradiation, providing a rapid and efficient route to highly functionalized 2-pyridinethiol derivatives.[1]

Key Derivatives and Their Discovery

The versatility of the 2-pyridinethiol scaffold has led to the development of a vast array of derivatives with diverse applications.

Pyrithiones: Antifungal and Antibacterial Agents

The N-oxide derivative of 2-pyridinethiol, known as pyrithione, and its metal salts are among the most commercially successful derivatives.

-

Zinc Pyrithione: As mentioned, this has been a key active ingredient in anti-dandruff shampoos and anti-fouling paints for decades.[2] Its antifungal mechanism of action involves an increase in cellular copper levels, which leads to the inactivation of iron-sulfur cluster-containing proteins essential for fungal metabolism.

-

Sodium Pyrithione: The sodium salt of pyrithione is also widely used as a biocide in metalworking fluids and other industrial applications.

Anticancer Agents

In recent years, the anticancer potential of 2-pyridinethiol derivatives has been extensively explored. Researchers have synthesized and evaluated numerous derivatives against various cancer cell lines, with some showing promising activity. Structure-activity relationship (SAR) studies have been crucial in guiding the design of more potent compounds.

Other Biologically Active Derivatives

The 2-pyridinethiol core has been incorporated into molecules with a wide range of other biological activities, including antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2-pyridinethiol derivatives, providing a comparative overview of their biological activities.

| Compound/Derivative | Biological Activity | Assay | Cell Line/Organism | IC50 / MIC (µM) | Reference |

| Zinc Pyrithione | Antifungal | Broth Microdilution | Malassezia globosa | - | |

| 3-cyano-4-(4-fluorophenyl)-6-phenyl-2-pyridinethione | Anticancer | MTT Assay | A-549 (Lung) | 0.83 µg/mL | |

| 3-cyano-4-(4-chlorophenyl)-6-phenyl-2-pyridinethione | Anticancer | MTT Assay | A-549 (Lung) | 0.87 µg/mL | |

| Thioalkyl-nicotinate derivative | Anxiolytic | - | - | ~4x Diazepam | [4] |

| 3α,7α-Di(pyridylmethyl)amino-5α-cholestane | Antibacterial | Microdilution | S. epidermidis 887E | 1 µg/mL | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key 2-pyridinethiol derivatives, intended to be a practical guide for laboratory researchers.

Synthesis of 2-Mercaptopyridine from 2-Chloropyridine and Thiourea

Materials:

-

2-Chloropyridine

-

Thiourea

-

Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Ethyl Acetate

-

Inert Gas (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

To the residue, add a 15-20 wt% aqueous solution of sodium hydroxide to achieve a pH of 8.0-9.0.

-

Stir the mixture at room temperature for 15-20 minutes.

-

Extract the aqueous layer with ethyl acetate to remove any unreacted 2-chloropyridine.

-

Under an inert gas atmosphere, carefully acidify the aqueous layer with 15-20 wt% hydrochloric acid to a pH of 6.0-6.5.

-

A precipitate of 2-mercaptopyridine will form. Collect the solid by vacuum filtration.

-

Wash the filter cake with water and dry to a constant weight to obtain the final product.[3]

Synthesis of N-hydroxy-2-pyridinethione

Materials:

-

2-bromo-pyridine-N-oxide hydrochloride

-

Sodium hydrosulfide

-

Sodium hydroxide

-

Hydrochloric acid

-

Aqueous alcohol

Procedure:

-

Prepare a solution of 2-bromo-pyridine-N-oxide hydrochloride in water.

-

Neutralize the solution with a 25% sodium hydroxide solution.

-

To this neutralized solution, add a solution of sodium hydrosulfide in water while heating on a steam bath.

-

Heat the reaction mixture for 1 hour and then filter.

-

Cool the filtrate and acidify to Congo red with a 20% hydrochloric acid solution.

-

Crystals of N-hydroxy-2-pyridinethione will form. Recover the crystals by filtration.

-

Recrystallize the product from aqueous alcohol to obtain purified N-hydroxy-2-pyridinethione.[6]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the discovery and development of 2-pyridinethiol derivatives.

Caption: A timeline of key discoveries in the history of 2-pyridinethiol derivatives.

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of imidazole and pyridine appended cholestane-based conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2686786A - Nu-hydroxy-2-pyridinethiones and method of preparing same - Google Patents [patents.google.com]

Spectroscopic Data Analysis of 2-Pyridylethylmercaptan: A Technical Guide

Introduction

2-Pyridylethylmercaptan, also known as 2-(2-mercaptoethyl)pyridine, is a chemical compound with the formula C₇H₉NS. It incorporates a pyridine ring, an ethyl linker, and a terminal thiol (mercaptan) group. This combination of functional groups makes it of interest to researchers in various fields, including coordination chemistry, materials science, and drug development. Spectroscopic analysis is crucial for confirming the structure and purity of this compound. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Note on Data Availability: Publicly available, experimentally verified spectroscopic data for this compound (CAS No. 2044-28-2) is limited. The data presented in this guide is therefore based on predictive models and analysis of structurally related compounds. These predictions offer a reliable reference for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the ethyl chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-6 (Pyridine) | ~8.5 | Doublet (d) | J ≈ 5 |

| H-4 (Pyridine) | ~7.6 | Triplet of doublets (td) | J ≈ 7.7, 1.8 |

| H-3 (Pyridine) | ~7.2 | Doublet (d) | J ≈ 7.8 |

| H-5 (Pyridine) | ~7.1 | Triplet (t) | J ≈ 6.5 |

| -CH₂- (alpha to Py) | ~3.1 | Triplet (t) | J ≈ 7 |

| -CH₂- (alpha to SH) | ~2.8 | Quartet (q) | J ≈ 7, 8 |

| -SH | ~1.6 | Triplet (t) | J ≈ 8 |

Predictions are based on standard chemical shift values and data from analogous structures like 2-vinylpyridine and ethanethiol.[1]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine, attached to ethyl) | ~160 |

| C-6 (Pyridine) | ~149 |

| C-4 (Pyridine) | ~136 |

| C-5 (Pyridine) | ~123 |

| C-3 (Pyridine) | ~121 |

| -CH₂- (alpha to Py) | ~38 |

| -CH₂- (alpha to SH) | ~25 |

Predictions are based on established substituent effects on the pyridine ring and typical shifts for alkyl thiols.[2][3][4]

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse program.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | Pyridine Ring | 3100 - 3000 | Medium-Weak |

| C-H stretch (aliphatic) | -CH₂- | 2960 - 2850 | Medium |

| S-H stretch | Thiol (-SH) | 2600 - 2550 | Weak |

| C=N, C=C stretch | Pyridine Ring | 1600 - 1430 | Medium-Strong |

| C-H bend (aliphatic) | -CH₂- | 1470 - 1430 | Medium |

| C-S stretch | Thioether linkage | 800 - 600 | Weak-Medium |

These predictions are based on well-established IR correlation tables and spectral data for pyridine and thiol-containing compounds.[5][6][7][8][9]

Experimental Protocol (IR)

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be taken first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrum Data

-

Molecular Weight: 139.22 g/mol

-

Molecular Ion [M]⁺•: m/z = 139

Predicted Major Fragmentation Pathways

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 139 | [C₇H₉NS]⁺• | Molecular Ion |

| 106 | [C₇H₈N]⁺ | Loss of •SH radical |

| 93 | [C₅H₄NCH₂]⁺ | Benzylic-type cleavage |

| 92 | [C₅H₄NCH]⁺• | Loss of ethyl radical, followed by rearrangement |

| 78 | [C₅H₄N]⁺ | Loss of the entire ethylthiol side chain |

Fragmentation patterns are predicted based on the stability of carbocations and radical ions, with common pathways observed for pyridine and thiol compounds.[10][11][12][13][14][15]

Experimental Protocol (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

- 1. 2-Vinylpyridine(100-69-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Identify the important bands you would expect to find in an IR sp... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Potential Research Areas for Pyridyl-Terminated Thiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl-terminated thiols are a class of organic molecules possessing a pyridine ring at one end and a thiol group at the other. This unique bifunctional structure has positioned them as highly versatile building blocks in a multitude of scientific and technological fields. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, enabling the formation of stable, well-ordered self-assembled monolayers (SAMs). The terminal pyridine group, with its nitrogen atom's lone pair of electrons, offers a site for coordination chemistry, hydrogen bonding, and further chemical modification. This guide provides an in-depth exploration of the core research areas involving pyridyl-terminated thiols, complete with experimental protocols, quantitative data, and visualizations to facilitate further research and development.

Core Research Areas

The unique properties of pyridyl-terminated thiols have led to their application in several key research areas:

-

Self-Assembled Monolayers (SAMs) on Metal Surfaces: The spontaneous organization of pyridyl-terminated thiols on surfaces like gold forms densely packed, ordered monolayers.[1] These SAMs can be used to precisely control the surface properties of materials, making them ideal for applications in electronics, sensors, and biocompatible coatings. The quality of these SAMs is highly dependent on the solvent used during their formation, with acetonitrile or a KOH/ethanol mixture yielding highly ordered structures.[1]

-

Functionalization of Nanoparticles: Pyridyl-terminated thiols are extensively used to functionalize nanoparticles, particularly gold nanoparticles (AuNPs). This functionalization imparts stability to the nanoparticles and provides a reactive handle for the attachment of biomolecules, drugs, or other functional moieties.[2][3] These functionalized nanoparticles are at the forefront of research in diagnostics, targeted drug delivery, and catalysis.

-

Biosensors and Molecular Recognition: The pyridine terminus can act as a recognition element for specific analytes through coordination or hydrogen bonding. When incorporated into SAMs on electrode surfaces, these molecules can be used to create highly sensitive and selective electrochemical biosensors. The interaction between the pyridine group and the target molecule can be detected as a change in the electrochemical signal.

-

Redox-Responsive Materials and Drug Delivery: The pyridyl disulfide (PDS) moiety, a derivative of pyridyl-terminated thiols, is a key component in the design of redox-responsive materials.[4] The disulfide bond can be cleaved in a reducing environment, such as that found inside cells, triggering the release of a conjugated drug molecule. This "smart" drug delivery approach enhances the therapeutic efficacy while minimizing side effects.

Data Presentation

Table 1: Synthesis of Pyridyl-Terminated Thiols - Reaction Yields

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Substituted 3-iodopyridines | Thiobenzoic acid, Toluene, K₂CO₃, Methanol | Substituted pyridine-3-thiols | High (unspecified) | [5] |

| Picoc-protected amino acids | Picoc carbonylimidazole reagent 1 | Picoc-protected amino acids | up to 91% | [6] |

| 5-(chloromethyl)-1H-tetrazole | HTPB, NaH | P1 | 62% | [7] |

| 5-(2-chloroethyl)-1H-tetrazole | HTPB, NaH | P2 | 58% | [7] |

| 5-(3-chloropropyl)-1H-tetrazole | HTPB, NaH | P3 | 65% | [7] |

Table 2: Physical and Chemical Properties of Pyridine

| Property | Value | Reference |

| Molecular Weight | 79.10 | [8] |

| Color | Colorless to slightly yellow | [8] |

| Physical State | Liquid | [8] |

| Melting Point | -42 °C | [8] |

| Boiling Point | 115.5 °C | [8] |

| Density at 20°C | 0.9819 g/cm³ | [8][9] |

| pKa | 5.19 | [8] |

| Solubility in Water | Miscible | [8] |

Experimental Protocols

Protocol 1: Synthesis of Substituted Pyridine-3-thiols

This protocol is adapted from a method for the synthesis of various substituted pyridine-3-thiols.[5]

Materials:

-

Substituted 3-iodopyridine

-

Thiobenzoic acid

-

Toluene

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Standard laboratory glassware

-

Stirring and heating apparatus

Procedure:

-

Dissolve the substituted 3-iodopyridine and thiobenzoic acid in toluene in a round-bottom flask.

-

Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to obtain the crude thioester.

-

Dissolve the crude thioester in methanol.

-

Add potassium carbonate (K₂CO₃) to the methanolic solution and stir at room temperature to facilitate hydrolysis.

-

Monitor the hydrolysis reaction until completion.

-

Neutralize the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 5.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the pyridine-3-thiol.

-

Purify the product further if necessary, for example, by chromatography on silica gel.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Substrate

This protocol outlines the general steps for forming a high-quality SAM of a pyridyl-terminated thiol on a gold surface.[10]

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Pyridyl-terminated thiol

-

Absolute ethanol (200 proof)

-

Deionized water (18.2 MΩ·cm)

-

Cleaning solution (e.g., Piranha solution: 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂. EXTREME CAUTION IS REQUIRED )

-

Nitrogen gas (dry)

-

Clean glass containers with sealable caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Piranha Etch (use with extreme caution in a fume hood with appropriate PPE): Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.

-

Rinse the substrate thoroughly with copious amounts of deionized water.

-

Rinse with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the pyridyl-terminated thiol in absolute ethanol in a clean glass container.

-

Immediately immerse the cleaned and dried gold substrate into the thiol solution.

-

To minimize oxidation, reduce the headspace above the solution and backfill the container with nitrogen gas before sealing.

-

Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.

-

-

Post-Formation Processing:

-

Carefully remove the substrate from the thiol solution using tweezers.

-

Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the SAM-coated substrate in a clean, dry environment, preferably under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen).

-

Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)

This protocol provides a general method for the functionalization of pre-synthesized AuNPs with a pyridyl-terminated thiol.[2][3]

Materials:

-

Aqueous solution of pre-synthesized gold nanoparticles

-

Pyridyl-terminated thiol

-

Ethanol or other suitable solvent

-

Centrifuge and centrifuge tubes

-

Sonicator (optional)

Procedure:

-

Prepare a solution of the pyridyl-terminated thiol in a suitable solvent (e.g., ethanol). The concentration will depend on the size and concentration of the AuNPs and the desired surface coverage.

-

Add the thiol solution to the aqueous solution of AuNPs while stirring.

-

Allow the mixture to react for several hours (e.g., overnight) at room temperature with continuous stirring. Sonication can be used to aid dispersion and reaction.

-

Separate the functionalized AuNPs from the reaction mixture by centrifugation. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant containing excess thiol and byproducts.

-

Resuspend the nanoparticle pellet in a clean solvent (e.g., deionized water or ethanol).

-

Repeat the centrifugation and resuspension steps several times to wash the functionalized AuNPs and remove any unbound ligands.

-

Finally, resuspend the purified functionalized AuNPs in the desired solvent for storage or further use.

Protocol 4: Electrochemical Characterization of SAMs

This protocol describes the use of cyclic voltammetry (CV) to characterize the properties of a SAM on a gold electrode.[11][12]

Materials:

-

SAM-modified gold working electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Electrolyte solution (e.g., 0.1 M KCl containing a redox probe like [Fe(CN)₆]³⁻/⁴⁻)

Procedure:

-

Assemble the three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, the reference electrode, and the counter electrode.

-

Fill the cell with the deaerated electrolyte solution.

-

Connect the electrodes to the potentiostat.

-

Perform cyclic voltammetry by scanning the potential between a defined range. The potential range should be chosen to encompass the redox potential of the probe and to avoid potential-induced desorption of the SAM.

-

Record the resulting cyclic voltammogram (current vs. potential).

-

Analyze the voltammogram to determine key parameters such as the peak separation (ΔEp), which provides information about the electron transfer kinetics through the monolayer, and the peak current, which can be related to the surface coverage and permeability of the SAM.

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nanopartz Gold Nanoparticle Functionalization Methods [nanopartz.com]

- 3. Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc [mdpi.com]

- 4. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Self-Assembled Monolayers of 2-Pyridylethylmercaptan on Gold Surfaces

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, characterization, and potential applications of self-assembled monolayers (SAMs) using 2-pyridylethylmercaptan on gold substrates. The unique properties of the terminal pyridine group make these SAMs particularly interesting for applications in biosensing, molecular electronics, and drug delivery.

Introduction

Self-assembled monolayers (SAMs) of organothiols on gold are a fundamental tool in surface science and nanotechnology, allowing for the precise modification of surface properties. This compound is a thiol molecule featuring a terminal pyridine ring, which can influence the electronic and chemical properties of the gold surface. The nitrogen atom in the pyridine ring can act as an electron transfer mediator, making these SAMs highly suitable for the development of biosensors.[1] Additionally, the ability to modify the pyridine group opens up possibilities for drug delivery applications.[2][3]

This guide offers detailed protocols for the formation of high-quality this compound SAMs on gold, along with methods for their characterization and insights into their applications.

Quantitative Data Summary

The following tables summarize key quantitative data for pyridine-terminated SAMs on gold, providing a reference for expected experimental outcomes.

Table 1: Structural and Physical Properties of Pyridine-Terminated SAMs on Gold

| Parameter | Value | Method of Characterization |

| Average Areal Density (2-pyridinethiol) | 66.83 Ų/molecule | Scanning Tunneling Microscopy (STM) |

| Molecular Tilt Angle | ~15° | Infrared Reflection-Adsorption Spectroscopy (IRRAS) |

| Surface Packing Structure (odd methylene spacers) | (2√3 x √3)R30° | Scanning Tunneling Microscopy (STM)[4] |

| Surface Packing Structure (even methylene spacers) | (5√3 x 3)rect | Scanning Tunneling Microscopy (STM)[4] |

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Thiol SAMs on Gold

| Species | Binding Energy (eV) | Notes |

| Au 4f7/2 | 84.0 | Reference for gold substrate |

| S 2p3/2 (Thiolate) | ~162.0 | Indicates sulfur bound to gold[5] |

| S 2p1/2 (Thiolate) | ~163.2 | Indicates sulfur bound to gold[5] |

| N 1s (2-pyridinethiol, pH 7) | 398.9 | From 2-pyrimidinethiol SAMs, indicative of pyridine nitrogen[1] |

| N 1s (2-pyridinethiol, pH 2) | 401.3 | Protonated pyridine nitrogen[1] |

| N 1s (2-pyridinethiol, pH 12) | 398.8 | Deprotonated pyridine nitrogen[1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. Adherence to these protocols is crucial for the formation of high-quality, reproducible SAMs.

Gold Substrate Preparation

A pristine gold surface is essential for the formation of a well-ordered SAM.

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water

-

Absolute ethanol

-

High-purity nitrogen gas

-

Teflon or glass tweezers

Protocol:

-

Initial Cleaning:

-

Rinse the gold substrate with absolute ethanol to remove gross organic contamination.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Piranha Etching (Perform in a fume hood with appropriate personal protective equipment):

-

Slowly and carefully add the 30% H₂O₂ to the concentrated H₂SO₄ in a glass beaker. Never add the acid to the peroxide. The solution will become extremely hot and reactive.

-

Using Teflon tweezers, carefully immerse the gold substrate in the hot piranha solution for 5-10 minutes.

-

Remove the substrate and rinse it copiously with DI water.

-

Rinse the substrate thoroughly with absolute ethanol.

-

Dry the substrate under a gentle stream of nitrogen gas.

-

The cleaned substrate should be used immediately for SAM formation to prevent atmospheric contamination.

-

Diagram of the Gold Substrate Preparation Workflow:

Caption: Workflow for gold substrate preparation.

SAM Formation of this compound

Materials:

-

This compound

-

Absolute ethanol (spectroscopic grade)

-

Cleaned gold substrates

-

Glass vials with sealable caps

-

High-purity nitrogen gas

Protocol:

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of absolute ethanol.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

-

-

Immersion:

-

Place the freshly cleaned and dried gold substrates in a clean glass vial.

-

Pour the this compound solution into the vial, ensuring the substrates are fully submerged.

-

Backfill the vial with dry nitrogen gas to minimize oxidation, then seal the cap.

-

-

Incubation:

-

Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times can lead to more ordered monolayers.[6]

-

-

Rinsing and Drying:

-

After incubation, remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of high-purity nitrogen gas.

-

Store the functionalized substrates in a clean, dry environment before characterization.

-

Diagram of the SAM Formation Workflow:

Caption: Workflow for SAM formation.

Characterization Protocols

This technique measures the hydrophobicity or hydrophilicity of the SAM-coated surface.

Protocol:

-

Place the SAM-coated substrate on the goniometer stage.

-

Dispense a small droplet (typically 1-5 µL) of DI water onto the surface.

-

Use the goniometer's software to measure the angle between the substrate surface and the tangent of the water droplet at the three-phase contact line.

-

Repeat the measurement at multiple locations on the surface to ensure homogeneity.

XPS is used to determine the elemental composition and chemical states of the elements within the SAM.

Protocol:

-

Mount the SAM-coated substrate on the XPS sample holder.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Acquire high-resolution spectra for the Au 4f, S 2p, N 1s, and C 1s regions.

-

Analyze the binding energies and peak shapes to confirm the presence of the gold-thiolate bond and the pyridine nitrogen.

STM provides real-space images of the SAM at the atomic or molecular level, revealing the packing structure and order.

Protocol:

-

Mount the SAM-coated substrate on the STM stage.

-

Approach the STM tip to the surface until a tunneling current is established.

-

Scan the tip across the surface while maintaining a constant tunneling current or height.

-

Acquire images over different scan areas to assess the long-range order and identify any defects.

-

Analyze the images to determine the lattice parameters and molecular arrangement of the SAM.

Application Notes

Biosensors

The terminal pyridine group of the this compound SAM can facilitate electron transfer between an underlying gold electrode and a redox-active biomolecule, such as cytochrome c.[1] This property is highly advantageous for the development of electrochemical biosensors. The nitrogen atom can also serve as a coordination site for immobilizing enzymes or antibodies, which can be used for the specific detection of analytes.[7][8]

Diagram of a Potential Biosensor Application:

Caption: Analyte detection using a SAM-based biosensor.

Drug Delivery

The pyridine group can be protonated or deprotonated depending on the pH, which can be exploited for pH-responsive drug delivery systems.[1] Drugs can be attached to the pyridine ring via cleavable linkers, and their release can be triggered by changes in the local pH environment. Gold nanoparticles functionalized with such SAMs can serve as carriers for targeted drug delivery.[2]

Molecular Electronics

The defined structure and electronic properties of this compound SAMs make them suitable for applications in molecular electronics. They can act as molecular wires or be incorporated into molecular junctions to study charge transport at the nanoscale. The ability to tune the electronic properties via the pyridine group is a key advantage.

References

- 1. Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted Drug Delivery Based on Gold Nanoparticle Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug delivery from gold and titanium surfaces using self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lee.chem.uh.edu [lee.chem.uh.edu]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for Functionalizing Nanoparticles with 2-Pyridylethylmercaptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with specific ligands is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, biosensing, and medical imaging. 2-Pyridylethylmercaptan is a valuable surface modification agent due to its terminal pyridine group, which can be used for further conjugation or can influence the nanoparticle's interaction with its environment, and its thiol group, which forms a stable bond with the surface of noble metal nanoparticles such as gold and silver.

These application notes provide a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with this compound. The protocol covers the synthesis of citrate-stabilized AuNPs, their subsequent functionalization, and the characterization of the resulting nanoparticles.

Data Presentation

The successful functionalization of nanoparticles with this compound can be monitored by observing changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of gold nanoparticles before and after modification.

| Parameter | Citrate-Stabilized AuNPs | This compound Functionalized AuNPs |

| Hydrodynamic Diameter (nm) | 20 ± 2 | 25 ± 3 |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 |

| Zeta Potential (mV) | -35 ± 5 | -15 ± 5 |

| Surface Plasmon Resonance (λmax, nm) | 520 | 525-530 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of gold nanoparticles and their subsequent functionalization with this compound.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

Materials:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-